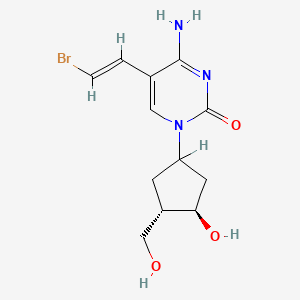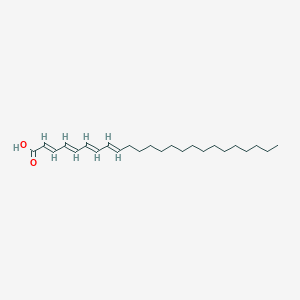
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid is a metabolite derived from arachidonic acid through the action of cytochrome P450 enzymes. It is part of the epoxygenated fatty acids family and plays a significant role in various biological processes, including inflammation and vascular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid typically involves the epoxidation of arachidonic acid. This process is catalyzed by cytochrome P450 enzymes, which introduce an epoxide group at the 5,6-position of the arachidonic acid molecule .
Industrial Production Methods
the general approach involves the use of biocatalysts, such as cytochrome P450 enzymes, to convert arachidonic acid into the desired epoxygenated product .
Chemical Reactions Analysis
Types of Reactions
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols.
Reduction: The epoxide group can be reduced to form alcohols.
Substitution: The epoxide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like water, alcohols, or amines can react with the epoxide group.
Major Products Formed
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Products: Formed through nucleophilic substitution.
Scientific Research Applications
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid has several scientific research applications:
Chemistry: Used as a model compound to study epoxide chemistry and reactions.
Biology: Investigated for its role in cellular signaling and metabolic pathways.
Medicine: Explored for its potential anti-inflammatory and vasodilatory effects.
Industry: Utilized in the development of pharmaceuticals and as a biochemical research tool
Mechanism of Action
The mechanism of action of 5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
11,12-epoxy-5Z,8Z,14Z-eicosatrienoic acid: Another epoxygenated fatty acid with similar biological activities.
17R,18S-epoxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: A structurally related compound with distinct biological functions.
Uniqueness
5,6-epoxy-8Z,11Z,14Z-eicosatrienoic acid is unique due to its specific epoxidation at the 5,6-position, which imparts distinct biological activities and interactions with molecular targets compared to other epoxygenated fatty acids .
Properties
CAS No. |
81246-84-6 |
|---|---|
Molecular Formula |
C20H32O3 |
Molecular Weight |
320.5 g/mol |
IUPAC Name |
4-[3-[(2E,5E,8E)-tetradeca-2,5,8-trienyl]oxiran-2-yl]butanoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-19(23-18)16-14-17-20(21)22/h6-7,9-10,12-13,18-19H,2-5,8,11,14-17H2,1H3,(H,21,22)/b7-6+,10-9+,13-12+ |
InChI Key |
VBQNSZQZRAGRIX-YHTMAJSVSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CC1C(O1)CCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC1C(O1)CCCC(=O)O |
physical_description |
Solid |
Synonyms |
5(6)-oxido-8,11,14-eicosatrienoic acid 5(6)-oxidoeicosatrienoic acid 5(6)epoxyeicosatrienoic acid 5,6-EET 5,6-epoxy-8,11,14-eicosatrienoic acid 5,6-epoxy-8,11,14-eicosatrienoic acid, (2alpha,3alpha(2Z,5Z,8Z))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




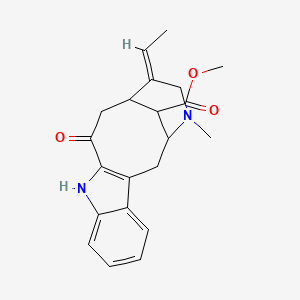


![[11C]MeNER](/img/structure/B1232461.png)
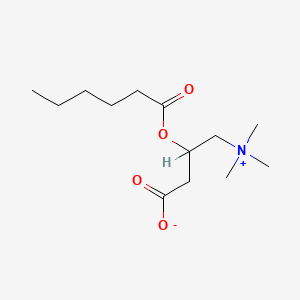
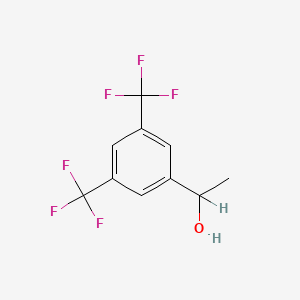
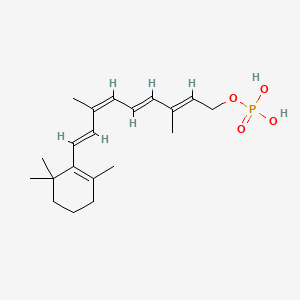
![Methyl (1R,4R,5R,6R,8R,10R,11E,14R)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1232465.png)
